

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride salt properties

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Compound of Interest

Compound Name:	2,3-Dihydrospiro[indene-1,4'-piperidine]
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An In-depth Technical Guide on **2,3-Dihydrospiro[indene-1,4'-piperidine]** Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, pharmacological activity, and safety considerations for **2,3-Dihydrospiro[indene-1,4'-piperidine]** hydrochloride.

Physicochemical Properties

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClN⁺[1]. It is the hydrochloride salt form of the free base, **2,3-Dihydrospiro[indene-1,4'-piperidine]**. The core structure features an indene group fused with a piperidine ring in a spiro configuration.

Table 1: Physicochemical Data

The following table summarizes the key computed physicochemical properties for the parent compound.

Property	Value	Source
Molecular Formula	C13H18CIN	[1]
Molecular Weight	223.74 g/mol	[1]
Exact Mass	223.1127672 g/mol	[1]
Monoisotopic Mass	223.1127672 g/mol	[1]
Topological Polar Surface Area	12 Å ²	[2]
Heavy Atom Count	15	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]
CAS Number	96651-85-3	[3]

Synthesis and Experimental Protocols

The synthesis of **2,3-Dihydrospiro[indene-1,4'-piperidine]** hydrochloride typically involves the catalytic hydrogenation of the unsaturated precursor, Spiro[indene-1,4'-piperidine], followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

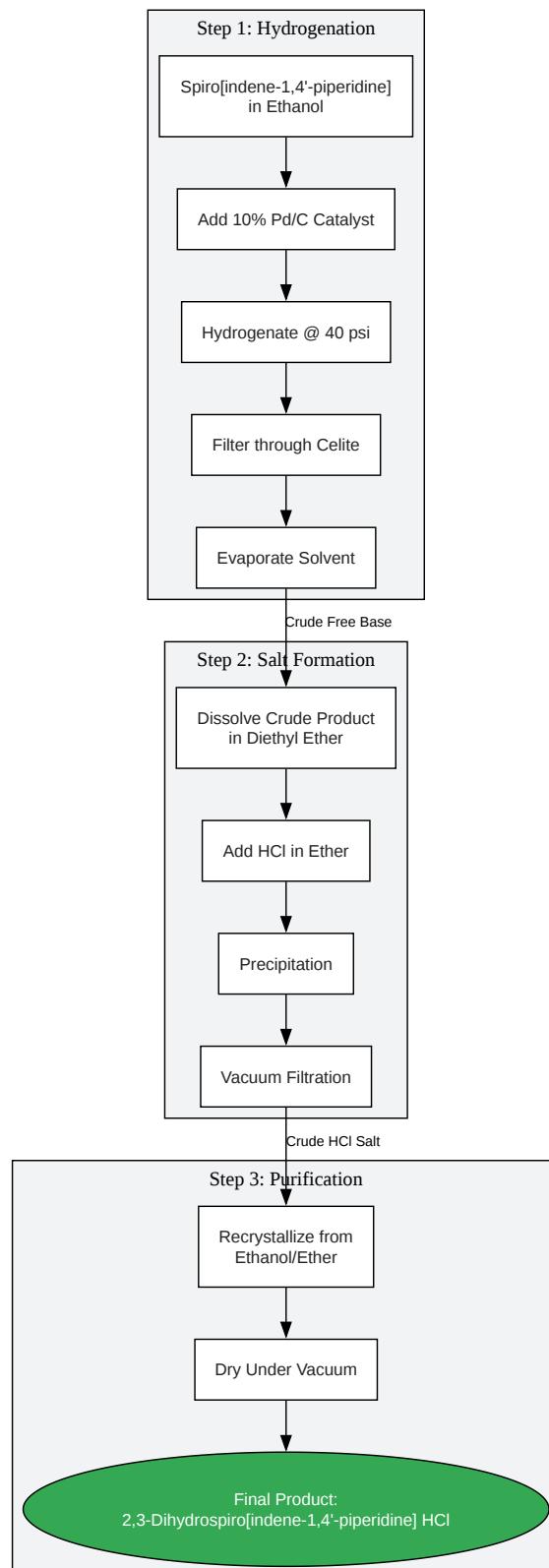
This protocol is based on a general method for the reduction of a similar spiro-indene compound[\[4\]](#).

- Hydrogenation of the Alkene Precursor:
 - To a solution of Spiro[indene-1,4'-piperidine] (1.0 eq) in a suitable solvent such as absolute ethanol (10-20 mL per gram of substrate), add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

- Place the reaction mixture in a hydrogenation apparatus.
- Purge the system with hydrogen gas and then maintain a hydrogen pressure of 40-50 psi.
- Stir the reaction vigorously at room temperature for 3-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
- Filter the mixture through a pad of Celite or Solka-floc to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude **2,3-Dihydrospiro[indene-1,4'-piperidine]** free base.

- Formation of the Hydrochloride Salt:
 - Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
 - To this solution, add a solution of hydrochloric acid (1.1 eq) in diethyl ether (e.g., 2M solution) dropwise with stirring.
 - A precipitate of **2,3-Dihydrospiro[indene-1,4'-piperidine]** hydrochloride should form immediately.
 - Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
 - Collect the solid product by vacuum filtration.
 - Wash the solid with cold diethyl ether to remove any non-polar impurities.
- Purification:
 - The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product of high purity.

- Dry the purified product under vacuum.



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Caption: Synthetic workflow for **2,3-Dihydrospiro[indene-1,4'-piperidine] HCl**.

Pharmacological Properties and Mechanism of Action

While direct pharmacological data for the dihydro- variant is limited, extensive research on the parent spiro[1H-indene-1,4'-piperidine] scaffold provides strong evidence for its biological targets. Derivatives of this class are known to be potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2)[\[5\]](#).

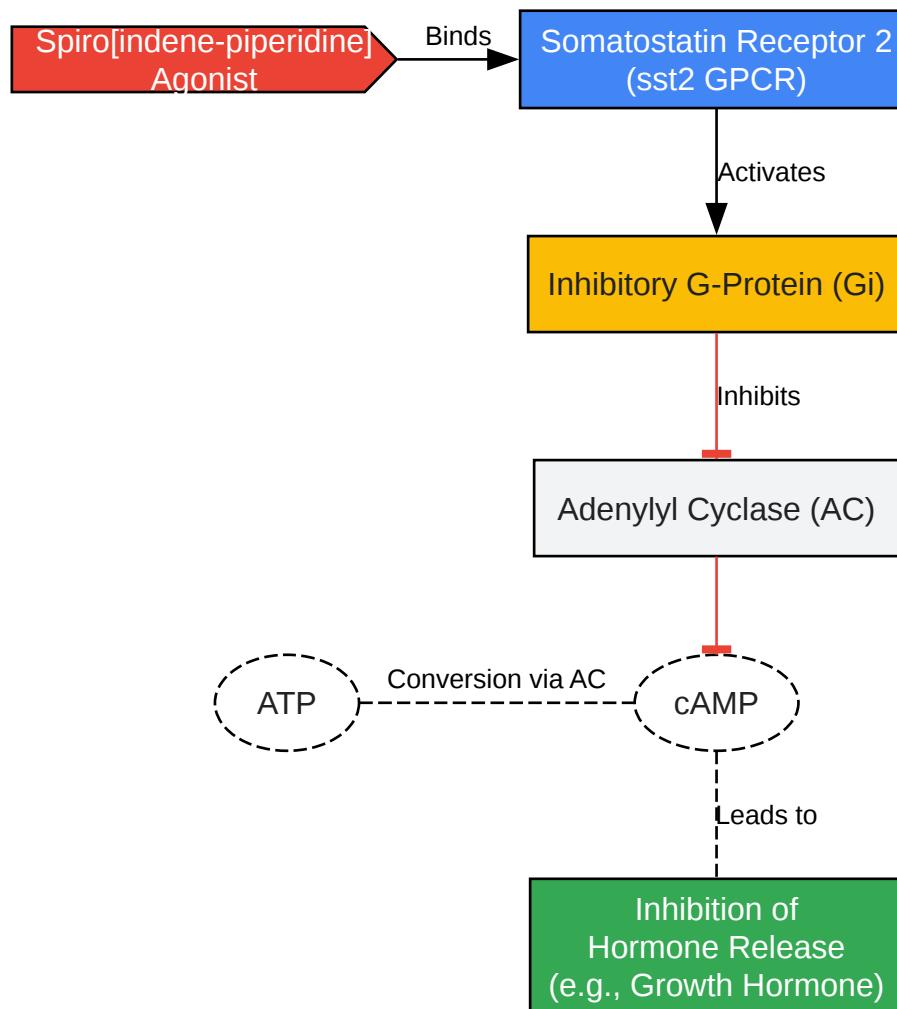
The piperidine moiety is a common scaffold in many pharmacologically active compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-diabetic effects[\[6\]](#). Agonism at the sst2 receptor is known to inhibit the release of numerous hormones, including growth hormone (GH) and glucagon[\[5\]](#).

Table 2: Potential Pharmacological Profile

Target	Activity	Potential Therapeutic Application	Reference
Somatostatin Receptor 2 (sst2)	Selective Agonist	Acromegaly, Neuroendocrine Tumors	[5]
Adenylyl Cyclase	Inhibition (downstream of sst2)	Modulation of cAMP-mediated pathways	[5]

Mechanism of Action: sst2 Signaling Pathway

As an agonist, **2,3-Dihydrospiro[indene-1,4'-piperidine]** is hypothesized to bind to the sst2 receptor, a G-protein coupled receptor (GPCR). This binding event activates the inhibitory G-protein, Gi. The activated α -subunit of Gi then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling mediates the downstream physiological effects, such as the inhibition of hormone secretion[\[5\]](#).



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Caption: Postulated sst2 receptor signaling pathway.

Safety and Handling

Specific toxicology data for **2,3-Dihydrospiro[indene-1,4'-piperidine]** hydrochloride is not readily available. However, based on safety data sheets for structurally related piperidine and indene compounds, certain precautions are warranted. A related spiro[indene-piperidine] derivative is classified as an oral acute toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A)[7]. The parent piperidine heterocycle is known to be toxic and corrosive[8][9].

General Safety Precautions:

- Handling: Use in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing[7].
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or a face shield[7].
- First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].
- First Aid (Skin): In case of skin contact, wash off with soap and plenty of water.
- First Aid (Ingestion): If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

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